Carbocyclic Adenosine Analogues: Structural Chemistry, Synthesis, and Therapeutic Mechanisms
Carbocyclic Adenosine Analogues: Structural Chemistry, Synthesis, and Therapeutic Mechanisms
Topic: Carbocyclic Adenosine Analogue Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Carbocyclic nucleosides (carba-nucleosides) represent a pivotal class of glycomimetics where the endocyclic oxygen of the furanose ring is replaced by a methylene unit. This single atom substitution confers absolute resistance to hydrolytic cleavage by phosphorylases and hydrolases, addressing the primary metabolic instability of natural nucleosides.
This guide analyzes the structural and functional properties of carbocyclic adenosine analogues (Carba-A), focusing on the prototype Aristeromycin and the conformationally restricted Neplanocin A . It details the "Vince Lactam" synthetic route, the mechanistic inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, and the structure-activity relationships (SAR) governing their antiviral potency versus cytotoxicity.
Structural Chemistry & Rationale[1][2][3]
The Methylene Substitution
The replacement of the O4' oxygen with a methylene group (
-
Hydrolytic Stability: The resulting C-N glycosidic bond is non-labile. Unlike the
-glycosidic bond in natural nucleosides, which is susceptible to acidic hydrolysis and enzymatic cleavage (e.g., by purine nucleoside phosphorylase), the carbocyclic bond is chemically stable, extending plasma half-life. -
Lipophilicity: The removal of the ether oxygen increases the
value, potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Analysis: The North/South Equilibrium
The biological activity of nucleosides is dictated by the sugar pucker. The furanose ring exists in dynamic equilibrium between the North (N) conformation (
-
Aristeromycin: The saturated cyclopentane ring mimics the ribofuranose ring but lacks the anomeric effect (interaction between the ring oxygen lone pair and the C1'-N bond), leading to a more flexible pseudorotational cycle.
-
Neplanocin A: Contains a cyclopentenyl double bond. This unsaturation flattens the ring and locks the conformation, restricting the pseudorotational phase angle (
). This rigidity is critical for its high affinity for SAH hydrolase.
| Feature | Ribofuranose (Adenosine) | Carbocyclic Ring (Aristeromycin) | Cyclopentenyl (Neplanocin A) |
| Ring Atom 4 | Oxygen | Methylene ( | Methylene ( |
| Bond Stability | Labile (Acid/Enzymatic) | Stable | Stable |
| Pucker Preference | N | Flexible Equilibrium | Rigid / Restricted |
| H-Bonding | O4' accepts H-bonds | No H-bond acceptor at 4' | No H-bond acceptor at 4' |
Synthetic Methodologies: The Vince Lactam Route[4][5]
The synthesis of chiral carbocyclic nucleosides was historically challenging until the introduction of 2-azabicyclo[2.2.1]hept-5-en-3-one, known as the Vince Lactam . This bicyclic scaffold provides a versatile entry to the cyclopentane core with established stereochemistry.
Protocol: Enzymatic Resolution and Coupling
-
Rationale: Direct synthesis often yields racemates. Using specific lactamases allows for the kinetic resolution of the Vince lactam, yielding enantiopure intermediates for D- or L-nucleosides.
Workflow Diagram (DOT)
Figure 1: Stereoselective synthesis of carbocyclic nucleosides utilizing the Vince Lactam platform.
Key Synthetic Steps (Technical Note)
-
Resolution: The racemic lactam is treated with a lactamase (e.g., from Pseudomonas solanacearum). The (-)-lactam remains unhydrolyzed and is extracted.
-
Functionalization: The (-)-lactam is hydrolyzed to the amino acid and reduced to the amino alcohol (1R, 4S)-4-amino-2-cyclopentenemethanol.
-
Base Coupling: The purine base (Adenine) is introduced. For Neplanocin A analogues, Trost's palladium-catalyzed allylic alkylation is the standard for introducing the base with retention of configuration or specific inversion.
Biological Properties & Mechanism of Action[6][7][8][9]
Inhibition of SAH Hydrolase
The primary therapeutic target of Aristeromycin and Neplanocin A is S-Adenosyl-L-homocysteine (SAH) Hydrolase .[1][2]
-
The Pathway: SAH hydrolase catalyzes the reversible hydrolysis of SAH (a byproduct of methylation reactions) to Adenosine and Homocysteine.[3]
-
The Blockade: Inhibition of this enzyme leads to the accumulation of intracellular SAH.[3]
-
The Consequence: High SAH levels cause feedback inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases.[2] This is lethal to viruses (e.g., Ebola, Vaccinia) that rely on 5'-capping (methylation) of their mRNA for stability and translation.
Mechanism of Inhibition (Type I vs. Type II)
The mechanism relies on the enzyme's cofactor,
-
Aristeromycin (Type I): Binds to the enzyme. The enzyme attempts to oxidize the 3'-hydroxyl group (mimicking the natural substrate). This reduces the enzyme-bound
to . The carbocyclic ring cannot be eliminated/hydrolyzed, trapping the enzyme in the reduced ( ) state, rendering it inactive. -
Neplanocin A (Type II): Also depletes
, but due to the vinyl functionality, it can form a covalent bond with the enzyme, leading to irreversible inactivation.
SAH Inhibition Pathway Diagram (DOT)
Figure 2: Mechanism of SAH Hydrolase inhibition and subsequent feedback blockade of viral mRNA methylation.[3][2]
Toxicity & Therapeutic Challenges
While potent, the clinical utility of first-generation carbocyclic adenosines was hampered by toxicity.[4]
The Phosphorylation Trap
-
Mechanism: Cellular Adenosine Kinase (AK) recognizes Aristeromycin and Neplanocin A as substrates, phosphorylating them to the 5'-monophosphate.
-
Consequence: These nucleotides are further phosphorylated to triphosphates, which can be incorporated into host DNA/RNA or inhibit ATP-dependent processes, causing significant cytotoxicity.
Strategic Modifications (3-Deaza Analogues)
To decouple antiviral activity (SAH hydrolase inhibition) from cytotoxicity (AK phosphorylation), the 3-deaza modification was introduced (e.g., 3-deazaneplanocin A).
-
Rationale: The N3 nitrogen of the purine ring is critical for hydrogen bonding within the Adenosine Kinase active site. Removing it (C3 substitution) drastically reduces affinity for the kinase while retaining affinity for SAH hydrolase.
Experimental Protocols
Protocol: Spectrophotometric Assay for SAH Hydrolase Inhibition
Use this protocol to determine the
Reagents:
-
Recombinant SAH Hydrolase (human or parasitic).
-
Ellman’s Reagent (DTNB).
-
Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 7.2.
Procedure:
-
Preparation: Incubate SAH Hydrolase (
) with varying concentrations of the carbocyclic analogue ( ) in buffer at 37°C for 5–15 minutes. -
Reaction Trigger: Add SAH substrate (
). -
Detection: The hydrolysis of SAH releases Homocysteine (Hcy), which contains a free thiol. Add DTNB (
). -
Measurement: Monitor the formation of the TNB anion continuously at 412 nm (
). -
Analysis: Plot
vs. [Inhibitor] to determine and calculate using the Cheng-Prusoff equation.
Comparative Data Table
| Compound | Structure Type | Target | Mechanism | Toxicity Source | Clinical Status |
| Aristeromycin | Carbocyclic (Sat) | SAH Hydrolase | Rev. Inhibitor (Type I) | Adenosine Kinase | Toxic (Pre-clinical) |
| Neplanocin A | Cyclopentenyl | SAH Hydrolase | Irrev. Inhibitor (Type II) | Adenosine Kinase | Toxic (Pre-clinical) |
| 3-Deazaneplanocin A | 3-Deaza / Cyclopentenyl | SAH Hydrolase | Potent Inhibitor | Low (Poor AK substrate) | Investigational (Ebola) |
| Abacavir | Carbocyclic (Sat) | Reverse Transcriptase | Chain Terminator | Hypersensitivity (HLA) | FDA Approved (HIV) |
References
-
Montgomery, J. A., et al. (1982).[5] "Carbocyclic analogues of 3-deazaadenosine: A novel class of antiviral agents."[7] Journal of Medicinal Chemistry. Link
-
Vince, R., & Hua, M. (1990). "Synthesis and antiviral activity of carbocyclic nucleosides." Journal of Medicinal Chemistry. Link
-
De Clercq, E. (2005). "S-Adenosylhomocysteine hydrolase inhibitors as broad-spectrum antiviral agents." Nucleosides, Nucleotides & Nucleic Acids. Link
-
Liu, S., et al. (1992). "Neplanocin A analogues as potent inhibitors of S-adenosylhomocysteine hydrolase."[2][6][7][8] Journal of Medicinal Chemistry. Link
-
Trost, B. M., et al. (1988). "Palladium-catalyzed enantioselective synthesis of carbocyclic nucleosides." Journal of the American Chemical Society.[9] Link
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- 5. John Montgomery's legacy: carbocyclic adenosine analogues as SAH hydrolase inhibitors with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4'-modified analogues of aristeromycin and neplanocin A: synthesis and inhibitory activity toward S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
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